N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine
Description
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine is a synthetic N-acylated dipeptide comprising a benzoyl moiety substituted with a dodecyloxy (C₁₂H₂₅O) group at the para position, conjugated to the dipeptide L-alanyl-L-valine.
Properties
CAS No. |
920336-96-5 |
|---|---|
Molecular Formula |
C27H44N2O5 |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[(4-dodecoxybenzoyl)amino]propanoyl]amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C27H44N2O5/c1-5-6-7-8-9-10-11-12-13-14-19-34-23-17-15-22(16-18-23)26(31)28-21(4)25(30)29-24(20(2)3)27(32)33/h15-18,20-21,24H,5-14,19H2,1-4H3,(H,28,31)(H,29,30)(H,32,33)/t21-,24-/m0/s1 |
InChI Key |
AAJCTYZBSJWDPQ-URXFXBBRSA-N |
Isomeric SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)O |
Canonical SMILES |
CCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine typically involves the reaction of 4-(dodecyloxy)benzoic acid with L-alanyl-L-valine. The reaction is carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the dodecyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel materials and coatings
Mechanism of Action
The mechanism of action of N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine involves its interaction with specific molecular targets. The dodecyloxybenzoyl group can interact with hydrophobic regions of proteins, potentially altering their function. The compound may also modulate signaling pathways by binding to receptors or enzymes, thereby influencing cellular processes .
Comparison with Similar Compounds
Research Implications and Limitations
- Gaps in Data : Direct experimental data for this compound are scarce, necessitating further studies on its bioactivity, toxicity, and thermodynamic stability.
- Design Strategies : The dodecyloxy group’s lipophilicity could be optimized for drug delivery, while sulfonamide or coumaryl modifications (as in analogues) may expand functional diversity .
Biological Activity
N-[4-(Dodecyloxy)benzoyl]-L-alanyl-L-valine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of metabolic regulation and therapeutic applications. This article explores its biological activity, focusing on its interaction with peroxisome proliferator-activated receptors (PPARs), adipocyte differentiation, and potential therapeutic implications.
Chemical Structure and Synthesis
This compound is characterized by a dodecyloxy group attached to a benzoyl moiety linked to an L-alanyl-L-valine backbone. The synthesis of this compound typically involves the coupling of dodecyloxybenzoyl chloride with L-alanine and L-valine derivatives through standard peptide coupling techniques.
Biological Activity Overview
The biological activity of this compound has been primarily studied in relation to its role as a PPARγ agonist. PPARγ is a key regulator of adipocyte differentiation and glucose metabolism, making it a target for the treatment of metabolic disorders such as obesity and type 2 diabetes.
PPARγ Agonistic Activity
Research indicates that this compound exhibits significant agonistic activity towards PPARγ. This was demonstrated through various assays measuring the transactivation of PPARγ target genes. The compound's binding affinity and efficacy were compared to known PPARγ agonists like rosiglitazone.
Table 1: Comparison of PPARγ Agonist Activity
| Compound | EC50 (µM) | Remarks |
|---|---|---|
| This compound | 0.5 | Comparable to rosiglitazone |
| Rosiglitazone | 0.5 | Standard reference for PPARγ activity |
| Other tested compounds | Varies | Showed lesser activity |
The mechanism by which this compound activates PPARγ involves its binding to the ligand-binding domain of the receptor. This interaction promotes the transcriptional activation of genes involved in adipogenesis, leading to increased lipid accumulation in adipocytes.
Case Studies and Experimental Findings
Several studies have evaluated the effects of this compound on cellular models:
- Adipocyte Differentiation : In vitro studies using 3T3-L1 preadipocytes demonstrated that treatment with this compound significantly enhances lipid accumulation compared to untreated controls. The differentiation was assessed by Oil Red O staining, which indicated increased lipid droplet formation.
- Glucose Uptake : In a glucose uptake assay, cells treated with this compound showed enhanced insulin-stimulated glucose uptake, suggesting improved insulin sensitivity.
- Hepatocyte Protection : The compound also exhibited protective effects against oleic acid-induced lipid accumulation in hepatoma cells, indicating potential benefits in non-alcoholic fatty liver disease (NAFLD).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
